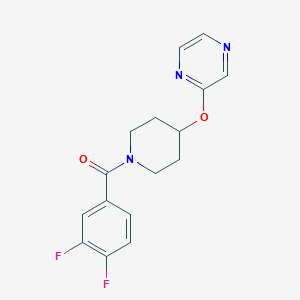

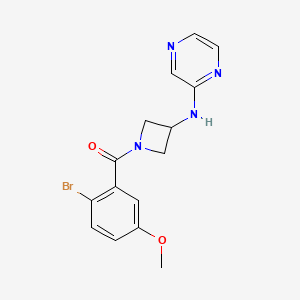

N-(3-(Ethylthio)propyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(Ethylthio)propyl)pyridin-2-amine, also known as ETAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ETAPA is a pyridine derivative that can be synthesized using a simple and efficient method.

科学的研究の応用

Enantioselective Synthesis and Catalysis

Asymmetric A(3) Reactions

Pyrrolidine and related amines, including N-(3-(Ethylthio)propyl)pyridin-2-amine derivatives, have been used in asymmetric A(3) reactions facilitated by copper iodide and a cocatalyst possessing carboxylic acid and thiourea moieties. These reactions produce propargylamines with high enantioselectivity, offering a route to synthesize allenes without loss of enantiopurity (Chen Zhao & D. Seidel, 2015).

Novel Heterocyclic Compound Synthesis

Pyrazolo[3,4-b]pyridine Products

Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process, applicable to this compound derivatives, yields new N-fused heterocycles in good to excellent yields (Aseyeh Ghaedi et al., 2015).

Advanced Catalytic Applications

Fused Imidazo-diazines and Pyridines

this compound derivatives serve as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method allows convergent and regioselective access to a variety of imidazo-fused heteroaromatics, demonstrating the versatility of these compounds in synthesizing complex structures (Miguel Garzón & P. Davies, 2014).

Supramolecular Chemistry

Supramolecular Aggregation

The structural characteristics of this compound derivatives influence supramolecular aggregation patterns in their zinc(II) dithiophosphate adducts. These patterns range from monomeric to polymeric forms, showcasing the potential of these compounds in designing materials with tailored supramolecular architectures (Danlin Chen, C. Lai, & E. Tiekink, 2006).

特性

IUPAC Name |

N-(3-ethylsulfanylpropyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCGTEXOXMSLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCNC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2858843.png)

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)